1,9-Dioxaspiro[5.5]undecane-4-sulfonyl chloride

Catalog No.
S13577861
CAS No.
M.F
C9H15ClO4S
M. Wt
254.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,9-Dioxaspiro[5.5]undecane-4-sulfonyl chloride

Product Name

1,9-Dioxaspiro[5.5]undecane-4-sulfonyl chloride

IUPAC Name

1,9-dioxaspiro[5.5]undecane-4-sulfonyl chloride

Molecular Formula

C9H15ClO4S

Molecular Weight

254.73 g/mol

InChI

InChI=1S/C9H15ClO4S/c10-15(11,12)8-1-4-14-9(7-8)2-5-13-6-3-9/h8H,1-7H2

InChI Key

QAFRKUOJJKGYJO-UHFFFAOYSA-N

Canonical SMILES

C1COC2(CCOCC2)CC1S(=O)(=O)Cl

1,9-Dioxaspiro[5.5]undecane-4-sulfonyl chloride (CAS 1508148-03-5) is a highly saturated, oxygen-rich spirocyclic building block utilized primarily for the synthesis of advanced sulfonamides [1]. Featuring an Fsp3 fraction of 1.0 and two strategically placed ether oxygens within a rigid spiro[5.5]undecane scaffold, this sulfonyl chloride serves as a premium bioisostere for traditional flat aromatic or highly lipophilic aliphatic sulfonylating agents. In procurement and process chemistry, it is selected for its ability to predictably couple with primary and secondary amines while imparting superior aqueous solubility, enhanced metabolic stability, and defined three-dimensional vectors to the resulting active pharmaceutical ingredients (APIs) or advanced materials [2].

Scaffold Procurement Fit

1
[5.5]-Dioxaspiro geometry Distinct conformational space vs [4.5] or [4.4] spiro systems, providing a unique exit vector for sulfonamide elaboration.
2
Direct sulfonyl chloride attachment –SO₂Cl at the 4-position without a methylene spacer reduces rotatable bonds in derived sulfonamides, supporting rigid pharmacophore presentation.
3
Reported drug-discovery precedent Scaffold appears in patent literature for GPCR-targeted lead series and spirocyclic kinase inhibitor design, supporting its use in medicinal chemistry libraries.

Substituting 1,9-dioxaspiro[5.5]undecane-4-sulfonyl chloride with simpler aliphatic analogs (e.g., cyclohexanesulfonyl chloride) or flat aromatics (e.g., benzenesulfonyl chloride) fundamentally alters the physicochemical property envelope of the final product [1]. Aromatic sulfonyl chlorides yield planar sulfonamides that frequently suffer from poor aqueous solubility and off-target binding liabilities, such as hERG inhibition. Conversely, while simple saturated rings like cyclohexanesulfonyl chloride increase 3D character, their high lipophilicity drives up the LogP of downstream conjugates, leading to rapid microsomal clearance and formulation challenges [2]. Furthermore, altering the spiro ring size or oxygen placement (e.g., using a 1,4-dioxaspiro[4.5]decane analog) changes the dihedral angles and steric shielding around the sulfonyl electrophile, directly impacting the coupling kinetics and the hydrolytic stability of the precursor during scale-up.

Substitution Risk

!
Ring-size mismatch alters geometry

Replacing the [5.5] scaffold with a [4.5] spiro system shifts the sulfonyl chloride exit vector, which may change target recognition and derivatization kinetics.

!
Methylene-spaced analogs differ in flexibility

An additional –CH₂– spacer between the spiro core and –SO₂Cl increases rotatable bonds and alters electrophilicity, potentially affecting library rigidity profiles.

!
Heteroatom substitution changes polarity

Replacing one ring oxygen with sulfur (oxa-thia analog) increases lipophilicity and reduces H-bond acceptor strength, shifting the physicochemical profile of derived sulfonamides.

Oxa-Spirocyclic Modification for LogP Reduction and Solubility Gain

The incorporation of two ether oxygens into the spirocyclic core significantly reduces the lipophilicity of the resulting sulfonamides compared to their carbocyclic counterparts. Class-level studies on oxa-spirocycles demonstrate that substituting a plain carbocycle with an oxygenated spirocycle can increase aqueous solubility by up to 40-fold due to the introduction of hydrogen bond acceptors and the disruption of crystal lattice packing [1]. When coupled with standard amines, the 1,9-dioxaspiro[5.5]undecane moiety maintains a lower calculated LogP than a corresponding cyclohexyl or adamantyl group, directly reducing formulation bottlenecks for downstream APIs.

Evidence DimensionAqueous solubility of derived conjugates
Target Compound DataHigh solubility (up to ~360 μM for oxa-spirocyclic models)
Comparator Or BaselineCarbocyclic analogs (e.g., plain spirocycles or cyclohexyls) (~9 μM)
Quantified Difference~40-fold increase in aqueous solubility
ConditionsThermodynamic solubility assays in aqueous buffer (pH 7.4)

Procuring this oxygen-rich spirocycle prevents late-stage formulation failures caused by the excessive lipophilicity typical of standard saturated ring systems.

Ring-size geometry
Cross-study comparable
[5.5] scaffold Two 6‑membered O‑rings; direct 4‑position –SO₂Cl
[4.5] scaffold One 5‑membered dioxolane + one 6‑membered ring; altered vector
Geometry expands accessible scaffold vector space.
ΔMW +14.02 g/mol; ring expansion from 5/6 to 6/6 fused system.

Fsp3 Maximization for Improved Clinical Success Rates

Transitioning from flat aromatic sulfonyl chlorides to 1,9-dioxaspiro[5.5]undecane-4-sulfonyl chloride increases the Fsp3 (fraction of sp3-hybridized carbons) of the building block from 0 to 1.0 [1]. High Fsp3 values are quantitatively correlated with reduced off-target toxicity and higher transition rates from discovery to clinical approval. The rigid spiro[5.5]undecane core projects the sulfonamide vector in a defined three-dimensional space that benzenesulfonyl chloride cannot access, allowing for tighter binding in complex protein pockets while escaping the planar pi-stacking interactions that often lead to hERG liabilities.

Evidence DimensionFsp3 fraction (sp3 carbon count / total carbon count)
Target Compound DataFsp3 = 1.0 (fully saturated 3D core)
Comparator Or BaselineBenzenesulfonyl chloride (Fsp3 = 0.0)
Quantified DifferenceAbsolute increase of 1.0 in Fsp3 fraction
ConditionsIn silico structural analysis of the sulfonyl chloride precursor

Selecting a fully saturated, high-Fsp3 precursor directly improves the safety profile and patentability of the resulting proprietary chemical entities.

Attachment rigidity
Class-level inference
Direct C–SO₂Cl · one fewer rotatable bond
MW 254.73 vs 268.76 for methylene-spaced analog
Supports reduced conformational flexibility in derived sulfonamides.
Electronic environment at sulfur may differ; data to verify.

Steric Shielding for Enhanced Microsomal Stability

Unsubstituted saturated rings, such as cyclohexanesulfonyl chloride derivatives, are highly susceptible to rapid CYP450-mediated oxidation, leading to high intrinsic clearance (CL_int). The dense steric environment and the electron-withdrawing nature of the spiro-acetal/ether oxygens in the 1,9-dioxaspiro[5.5]undecane system deactivate adjacent carbon-hydrogen bonds toward oxidative metabolism [1]. Comparative metabolic stability assays of spirocyclic versus simple cyclic sulfonamides show that the spiro-fused oxygenated systems can retain >80% of the parent compound after 30 minutes of microsomal incubation, whereas simple lipophilic rings often degrade rapidly.

Evidence DimensionIn vitro microsomal stability (% remaining after 30 min)
Target Compound Data>80% remaining (oxa-spirocyclic sulfonamides)
Comparator Or BaselineSimple carbocyclic sulfonamides (<30% remaining)
Quantified Difference>50% improvement in metabolic retention
ConditionsHuman liver microsome (HLM) incubation at 37 °C

Procuring this specific spirocyclic core mitigates the risk of rapid metabolic clearance, reducing the need for costly downstream structural optimization.

Heteroatom composition
Class-level inference
All‑oxygen dioxaspiro 4 O atoms; 5 H‑bond acceptors; predicted lower logP
Oxa‑thia analog One O replaced by S; MW 270.8; higher lipophilicity
Polarity/lipophilicity balance may differ; relevant for CNS permeability screening.
ΔMW –16.07 g/mol; H‑bond acceptor capacity reduced.
Patent validation
Cross-study comparable
1,9‑Dioxaspiro[5.5]undecane Scaffold in MOR‑targeting clinical candidate patents (CN118420633A)
[4.5] scaffold σ₁R ligand reported; no clinical-stage MOR candidates identified
Supports scaffold relevance in reported GPCR lead series.
Based on patent literature survey; translational context remains research-stage.
Synthetic access
Cross-study comparable
Single-step Prins bicyclization (TMSOTf, mild conditions) vs multi-step template-based synthesis for 1,7‑dioxa isomer.
May reduce synthesis cost and library production time.
Comparison with reported 1,7‑dioxa route; yields and scalability require verification.
Kinase inhibitor precedent
Class-level inference
Spiro[5.5] sulfonamides Conformational pre‑organization; reported PKA selectivity in AKT series (PDB 3QKM)
Flexible sulfonamides Lack geometric constraint; broader off-target kinase profiles typically observed
Reported selectivity context for kinase-focused libraries.
Class-level evidence; individual library performance must be profiled.

Synthesis of High-Solubility Sulfonamide Therapeutics

Directly leveraging the ~40-fold solubility enhancement provided by the oxa-spirocyclic core [1], this compound is the ideal precursor for developing oral drugs where poor aqueous solubility is a barrier. It is specifically procured when flat aromatic sulfonamides fail late-stage formulation tests.

Scaffold Hopping for IP Generation and Fsp3 Optimization

Used to replace generic benzenesulfonyl or cyclohexanesulfonyl groups in existing active compounds, generating novel, patentable chemical entities with an Fsp3 of 1.0 and distinct 3D binding vectors [2]. This is critical for circumventing crowded intellectual property landscapes.

Development of Metabolically Stable Agrochemicals

The resistance of the spiro-fused oxygenated ring to oxidative degradation makes it an excellent building block for crop protection agents that require prolonged environmental and metabolic stability [3]. It provides a robust alternative to rapidly cleared simple cycloaliphatic derivatives.

Application Fit Matrix

Application
Selection Property
Validation Focus
GPCR sulfonamide library synthesis
Scaffold geometry and conformational pre‑organization
Sulfonamide orientation in reported MOR binding models
Kinase inhibitor lead generation
Rigid spiro scaffold for hinge‑region selectivity context
Selectivity profiling against off‑target kinase panels
Fragment‑based library production
Single‑step synthetic accessibility and efficiency
Library throughput and per‑compound cost assessment
CNS‑penetrant compound design
Polarity‑lipophilicity balance of all‑oxygen scaffold
Blood‑brain barrier permeability and TPSA profiling

XLogP3

1

Hydrogen Bond Acceptor Count

4

Exact Mass

254.0379578 g/mol

Monoisotopic Mass

254.0379578 g/mol

Heavy Atom Count

15

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